What is the chemical structure and molecular weight of 3-Amino-4-chloro-2-fluorobenzoic acid
What is the chemical structure and molecular weight of 3-Amino-4-chloro-2-fluorobenzoic acid
An In-depth Technical Guide to Substituted Amino-chloro-fluorobenzoic Acids Senior Application Scientist Note: This guide addresses the chemical structure, properties, and applications of substituted amino-chloro-fluorobenzoic acids. Due to the limited availability of specific public data for "3-Amino-4-chloro-2-fluorobenzoic acid," this document will focus on the closely related and well-documented isomer, 4-Amino-3-chloro-2-fluorobenzoic acid (CAS RN: 194804-88-1) . This compound contains the same functional groups and serves as an excellent representative for illustrating the scientific and pharmaceutical importance of this molecular class.
Introduction: A Versatile Building Block in Modern Drug Discovery
4-Amino-3-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of amino, chloro, and fluoro groups on a benzoic acid scaffold creates a molecule with multiple reactive sites and finely-tuned electronic properties. This makes it a valuable synthetic intermediate, or "building block," for the construction of more complex Active Pharmaceutical Ingredients (APIs).[1][2]
The incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. These enhancements can include increased metabolic stability, improved binding affinity to target proteins, and better membrane permeability.[3][4][5][6] The presence of the chloro and amino groups further adds to the molecule's utility, offering sites for diverse chemical modifications.
Chemical Identity and Physicochemical Properties
The fundamental properties of 4-Amino-3-chloro-2-fluorobenzoic acid are crucial for its application in synthesis and research. These identifiers and characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-Amino-3-chloro-2-fluorobenzoic acid | N/A |
| CAS Number | 194804-88-1 | [7][8][9] |
| Molecular Formula | C₇H₅ClFNO₂ | [7][8] |
| Molecular Weight | 189.57 g/mol | [7][8] |
| Canonical SMILES | C1=C(C(=C(C=C1N)Cl)F)C(=O)O | [7] |
| Appearance | Inferred to be a solid powder, typical for similar small organic acids. | N/A |
| Melting Point | Data not publicly available. | N/A |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like methanol, ethanol, and DMSO. | N/A |
Synthesis and Reactivity: A Representative Pathway
While specific, detailed protocols for the synthesis of 4-Amino-3-chloro-2-fluorobenzoic acid are not widely published, a plausible and representative synthetic route can be designed based on established organic chemistry principles used for analogous compounds.[10][11] The following multi-step synthesis illustrates a logical approach starting from a commercially available precursor.
Causality Behind the Synthetic Strategy
The chosen pathway involves a sequence of reactions—nitration, oxidation, and reduction—that are fundamental in aromatic chemistry.
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Nitration: This is a classic electrophilic aromatic substitution to introduce a nitrogen-containing group, which can later be reduced to the target amino group.
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Oxidation: The oxidation of a benzylic methyl group is a robust method to form the required carboxylic acid functionality.
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Reduction: The final reduction of the nitro group is a common and high-yielding transformation to install the amine.
Experimental Protocol: A Plausible Synthesis
Starting Material: 2-Chloro-3-fluorotoluene
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Step 1: Nitration.
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-chloro-3-fluorotoluene.
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Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture over ice and extract the product, 2-chloro-3-fluoro-x-nitrotoluene, with an organic solvent like dichloromethane.
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-
Step 2: Oxidation.
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Dissolve the nitrated intermediate in an appropriate solvent (e.g., aqueous pyridine).
-
Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction progress is indicated by the disappearance of the purple permanganate color.
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After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
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Acidify the filtrate with an acid like HCl to precipitate the product, 3-chloro-2-fluoro-x-nitrobenzoic acid. Filter and dry the solid.
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-
Step 3: Reduction.
-
Dissolve the nitrobenzoic acid intermediate in a solvent such as methanol or ethyl acetate.
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Add a catalyst, typically Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the uptake of hydrogen ceases.
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Filter the reaction mixture through Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-3-chloro-2-fluorobenzoic acid.
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Caption: A plausible synthetic workflow for 4-Amino-3-chloro-2-fluorobenzoic acid.
Applications in Research and Drug Development
The true value of 4-Amino-3-chloro-2-fluorobenzoic acid lies in its role as a versatile scaffold for creating diverse and complex molecules with potential therapeutic applications. The different functional groups on the aromatic ring can be selectively modified to explore the chemical space around a biological target.
Role as a Versatile Chemical Building Block
The amino group, carboxylic acid, and the aromatic ring itself provide multiple points for chemical derivatization:
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Amide Coupling: The amino group can be acylated, and the carboxylic acid can be coupled with various amines to form amides, a common linkage in many drug molecules.
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Esterification: The carboxylic acid can be converted into esters.
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Nucleophilic Aromatic Substitution: The halogen atoms can potentially be displaced by strong nucleophiles under specific conditions.
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Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
Recent studies have highlighted the use of closely related molecules as key intermediates. For instance, 3-Chloro-2-fluorobenzoic acid is a precursor for potent Aurora A kinase inhibitors, and derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[12][13]
Caption: Role as a building block for developing biologically active compounds.
Safety and Handling
While specific toxicology data for 4-Amino-3-chloro-2-fluorobenzoic acid is not available, data from structurally similar compounds provide guidance for safe handling. Analogous compounds like 4-chloro-2-fluorobenzoic acid and 4-amino-3-fluorobenzoic acid are classified as irritants.[14][15]
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Hazard Classifications: Assumed to be a skin, eye, and respiratory tract irritant.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-3-chloro-2-fluorobenzoic acid stands as a prime example of a strategically functionalized building block for modern chemical and pharmaceutical research. Its combination of amino, chloro, fluoro, and carboxylic acid groups on a single aromatic ring provides a rich platform for synthetic diversification. While detailed information on this specific isomer is sparse, its structural features are highly desirable in drug discovery programs, particularly for developing kinase inhibitors and other targeted therapeutics. The principles and applications discussed herein underscore the immense potential of this and related compounds in advancing the field of medicinal chemistry.
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